molecular formula C15H17FN2O B13882588 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine

1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine

Cat. No.: B13882588
M. Wt: 260.31 g/mol
InChI Key: HJFXLXRPJGBYQE-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine is a quinoline derivative known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a quinoline core substituted with a cyclopropyl group at position 3, a fluorine atom at position 6, and a methoxy group at position 4, along with an ethanamine side chain at position 2. This combination of substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl, fluoro, and methoxy groups through various substitution reactions. The final step involves the attachment of the ethanamine side chain.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents.

Scientific Research Applications

1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core but different substituents.

    Levofloxacin: Another fluoroquinolone with a similar mechanism of action but distinct structural features.

    Moxifloxacin: A fluoroquinolone with enhanced activity against certain bacterial strains due to its unique substituents.

Uniqueness: 1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine stands out due to its specific combination of substituents, which impart unique chemical and biological properties. Its cyclopropyl group, in particular, contributes to its distinct steric and electronic characteristics, making it a valuable compound for various research applications.

Biological Activity

1-(3-Cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C13_{13}H14_{14}F1_{1}N1_{1}O1_{1}
  • Molecular Weight : 223.26 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic pathways have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50_{50} (µM)
MCF-71.2 ± 0.2
Panc-11.4 ± 0.2
A5495.0 ± 0.5

The IC50_{50} values suggest that the compound effectively inhibits cell proliferation at low concentrations, indicating a promising therapeutic index against breast and pancreatic cancers .

The mechanism by which this compound exerts its effects appears to involve several pathways:

  • Induction of Apoptosis : Studies show that treatment with this compound leads to increased levels of pro-apoptotic markers such as Caspase-3 and BAX while decreasing anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Flow cytometry analysis indicates that it causes G2/M phase arrest in treated cells, which is critical for preventing cancer cell proliferation .
  • Inhibition of Key Signaling Pathways : Preliminary data suggest that it may inhibit pathways associated with tumor growth and metastasis, although further studies are needed to elucidate these mechanisms fully.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on Mice Models : In a recent study involving xenograft models of human tumors, administration of the compound resulted in significant tumor size reduction compared to control groups, demonstrating its potential as an effective anticancer agent .
  • Combination Therapy : Research exploring its use in combination with other chemotherapeutics has shown enhanced efficacy and reduced side effects, indicating a synergistic effect that warrants further investigation .

Properties

Molecular Formula

C15H17FN2O

Molecular Weight

260.31 g/mol

IUPAC Name

1-(3-cyclopropyl-6-fluoro-4-methoxyquinolin-2-yl)ethanamine

InChI

InChI=1S/C15H17FN2O/c1-8(17)14-13(9-3-4-9)15(19-2)11-7-10(16)5-6-12(11)18-14/h5-9H,3-4,17H2,1-2H3

InChI Key

HJFXLXRPJGBYQE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=C1C3CC3)OC)N

Origin of Product

United States

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